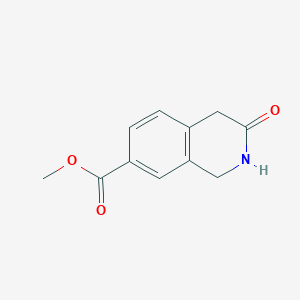

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of THIQ derivatives is an important aspect of their biological activity. The THIQ nucleus is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THIQ derivatives are complex and involve multiple steps. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Aplicaciones Científicas De Investigación

Tetrahydroisoquinolines in Therapeutics

1,2,3,4-Tetrahydroisoquinoline derivatives, including compounds like Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, have been extensively studied for their therapeutic applications. They are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a variety of bioactive molecules. These compounds have been explored for their potential in treating several diseases, including cancer, malaria, and central nervous system disorders. Notably, the approval of trabectedin, a compound based on the tetrahydroisoquinoline scaffold, for the treatment of soft tissue sarcomas marks a significant milestone in anticancer drug discovery. This highlights the scaffold's utility in developing novel therapeutic agents with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective and Antidepressant Properties

This compound and its derivatives have been explored for their neuroprotective, antiaddictive, and antidepressant properties. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound present in the mammalian brain, exhibits significant neuroprotective and antidepressant-like activity. It is believed that mechanisms such as MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system may play essential roles in these effects. These findings underscore the potential of tetrahydroisoquinoline derivatives as novel drugs for treating central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).

Applications in Drug Synthesis and Mechanistic Studies

The chemical versatility of tetrahydroisoquinoline derivatives allows for their application in various mechanistic studies and drug synthesis processes. For instance, studies on excited-state hydrogen atom transfer in clusters attached to tetrahydroisoquinoline-based molecules provide insights into the photochemical processes relevant to drug action and development. Such research elucidates the fundamental chemical reactions that can be harnessed in designing drugs with targeted therapeutic effects (Manca, Tanner, & Leutwyler, 2005).

Direcciones Futuras

The future directions for the research and development of THIQ derivatives are promising. Due to their diverse biological activities against various infective pathogens and neurodegenerative disorders, there is a lot of interest in the scientific community in developing novel THIQ analogs with potent biological activity .

Mecanismo De Acción

Target of Action

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities against various infective pathogens and neurodegenerative disorders Similar compounds have been implicated in the modulation of enzymes like monoamine oxidase (mao) and targets in the dopaminergic and glutamatergic systems .

Mode of Action

These include MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system . These actions can lead to neuroprotective effects and modulation of behavioral syndromes.

Biochemical Pathways

Thiq derivatives have been shown to affect dopamine metabolism . They may also interact with pathways related to oxidative stress and neurotransmission due to their proposed mechanisms of action .

Result of Action

Thiq derivatives have been implicated in neuroprotection and modulation of behavioral syndromes . They may also have potential therapeutic applications in combating substance abuse through the attenuation of craving .

Análisis Bioquímico

Biochemical Properties

It is known that tetrahydroisoquinolines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that tetrahydroisoquinolines can have diverse effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that tetrahydroisoquinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in laboratory settings are not yet fully known. It is known that the effects of tetrahydroisoquinolines can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. It is known that the effects of tetrahydroisoquinolines can vary with dosage . This includes threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that tetrahydroisoquinolines can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that tetrahydroisoquinolines can interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully known. It is known that tetrahydroisoquinolines can be directed to specific compartments or organelles through various mechanisms .

Propiedades

IUPAC Name |

methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBDAAUODRYDDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(=O)NC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.